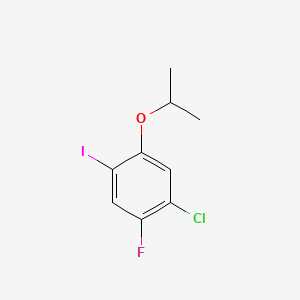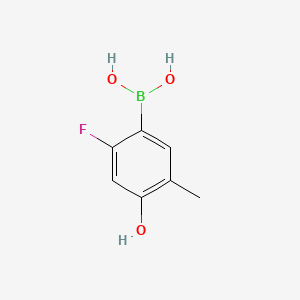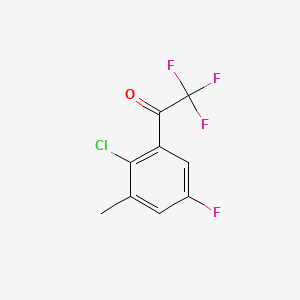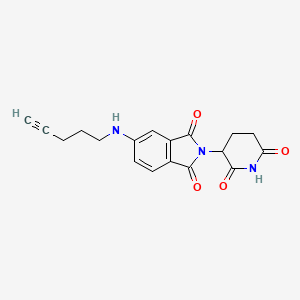
Pomalidomide-5'-C3-alkyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pomalidomide-5’-C3-alkyne is a derivative of pomalidomide, a third-generation immunomodulatory imide drug (IMiD) derived from thalidomide. Pomalidomide is primarily used in the treatment of multiple myeloma, a type of blood cancer. The addition of the C3-alkyne group enhances its utility in various chemical reactions, particularly in the field of targeted protein degradation and PROTAC (proteolysis-targeting chimeras) technology .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pomalidomide-5’-C3-alkyne typically involves the alkylation of the aromatic amine group in pomalidomide with a suitable alkyne-containing reagent. This process can be achieved through various methods, including:
Alkylation with Propargyl Bromide: This method involves the reaction of pomalidomide with propargyl bromide in the presence of a base such as potassium carbonate. .
Click Chemistry: Another approach involves the use of click chemistry, where pomalidomide is first functionalized with an azide group, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an alkyne-containing reagent
Industrial Production Methods
Industrial production of pomalidomide-5’-C3-alkyne follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow chemistry to ensure consistent product quality and efficient production .
化学反応の分析
Types of Reactions
Pomalidomide-5’-C3-alkyne undergoes various chemical reactions, including:
Substitution Reactions: The alkyne group can participate in nucleophilic substitution reactions, particularly with halides.
Cycloaddition Reactions: The alkyne group is highly reactive in cycloaddition reactions, such as the CuAAC reaction mentioned earlier.
Common Reagents and Conditions
Bases: Potassium carbonate, sodium hydride
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)
Catalysts: Copper(I) bromide for CuAAC reactions
Major Products
The major products formed from these reactions include various pomalidomide derivatives with different functional groups, which can be further utilized in targeted protein degradation and other applications .
科学的研究の応用
Pomalidomide-5’-C3-alkyne has a wide range of scientific research applications:
作用機序
Pomalidomide-5’-C3-alkyne exerts its effects through multiple mechanisms:
Immunomodulation: Enhances T cell and natural killer cell-mediated immunity.
Antineoplastic Activity: Inhibits the proliferation and induces apoptosis of hematopoietic tumor cells.
Targeted Protein Degradation: The alkyne group allows for the conjugation of pomalidomide to other molecules, facilitating the targeted degradation of specific proteins via the cereblon (CRBN) pathway.
類似化合物との比較
Pomalidomide-5’-C3-alkyne is unique due to its alkyne functional group, which enhances its reactivity and utility in chemical synthesis. Similar compounds include:
Pomalidomide-PEG2-Alkyne: Another derivative with a shorter PEG linker.
Pomalidomide-PEG5-Azide: Contains an azide group instead of an alkyne, used in different click chemistry applications.
Lenalidomide: A second-generation IMiD with similar immunomodulatory properties but different chemical structure.
These compounds share similar core structures but differ in their functional groups, leading to variations in their reactivity and applications.
特性
分子式 |
C18H17N3O4 |
|---|---|
分子量 |
339.3 g/mol |
IUPAC名 |
2-(2,6-dioxopiperidin-3-yl)-5-(pent-4-ynylamino)isoindole-1,3-dione |
InChI |
InChI=1S/C18H17N3O4/c1-2-3-4-9-19-11-5-6-12-13(10-11)18(25)21(17(12)24)14-7-8-15(22)20-16(14)23/h1,5-6,10,14,19H,3-4,7-9H2,(H,20,22,23) |
InChIキー |
JDLPLQVPRBJIQV-UHFFFAOYSA-N |
正規SMILES |
C#CCCCNC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


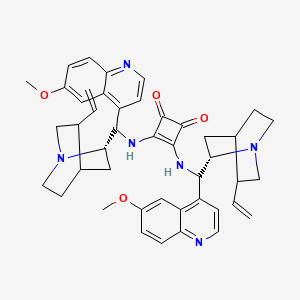

![2-(5-Bromo[1,1'-diphenyl]-3-yl)-pyridine](/img/structure/B14763847.png)
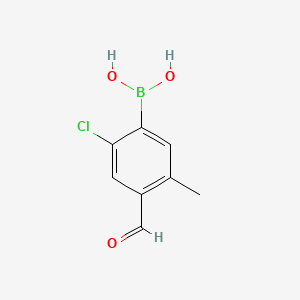
![1-(4-{Ethyl[1-(4-methoxyphenyl)propan-2-yl]amino}butanoyl)-n,n-dimethylpiperidine-4-carboxamide](/img/structure/B14763852.png)
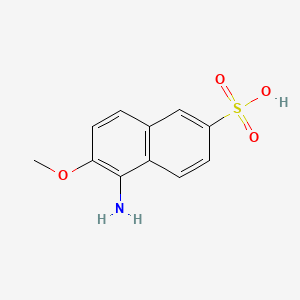
![Naphtho[2,3-C][1,2]oxazole](/img/structure/B14763864.png)
